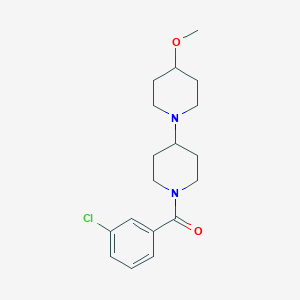

1'-(3-Chlorobenzoyl)-4-methoxy-1,4'-bipiperidine

Description

1'-(3-Chlorobenzoyl)-4-methoxy-1,4'-bipiperidine is a bicyclic amine derivative featuring a bipiperidine backbone substituted with a 3-chlorobenzoyl group at the 1'-position and a methoxy group at the 4-position. The compound’s structural complexity, characterized by its dual piperidine rings and electron-withdrawing substituents, renders it a candidate for diverse pharmacological applications, including cystic fibrosis treatment (as seen in related CFTR correctors) and central nervous system (CNS) modulation . Its synthesis typically involves coupling 4-methoxy-1,4'-bipiperidine with halogenated benzoyl derivatives under basic conditions .

Properties

IUPAC Name |

(3-chlorophenyl)-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClN2O2/c1-23-17-7-11-20(12-8-17)16-5-9-21(10-6-16)18(22)14-3-2-4-15(19)13-14/h2-4,13,16-17H,5-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVMBHOCDFNFJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(3-Chlorobenzoyl)-4-methoxy-1,4’-bipiperidine typically involves the following steps:

Formation of the 3-chlorobenzoyl chloride: This is achieved by chlorinating benzoyl chloride in the presence of a ferric halide-iodine cocatalyst system at controlled temperatures.

Coupling Reaction: The 3-chlorobenzoyl chloride is then reacted with 4-methoxy-1,4’-bipiperidine under appropriate conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1’-(3-Chlorobenzoyl)-4-methoxy-1,4’-bipiperidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 3-chlorobenzoyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions. Conversely, reduction reactions can convert the carbonyl group in the benzoyl moiety to a hydroxyl group.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile, products such as 3-aminobenzoyl or 3-thiobenzoyl derivatives.

Oxidation Products: Hydroxylated or carbonylated derivatives.

Reduction Products: Hydroxylated derivatives of the benzoyl group.

Scientific Research Applications

Medicinal Chemistry

1'-(3-Chlorobenzoyl)-4-methoxy-1,4'-bipiperidine serves as a precursor for synthesizing pharmaceutical compounds. Its structural characteristics allow it to interact with biological targets, making it a candidate for developing drugs with therapeutic effects. The presence of the 3-chlorobenzoyl group enhances its ability to form hydrogen bonds and hydrophobic interactions with proteins, potentially influencing drug efficacy and bioavailability.

Biological Studies

The compound is useful in studying the interactions of benzoyl derivatives with various biological targets. Research indicates that such compounds can modulate biological pathways, providing insights into their mechanisms of action. For instance, studies have shown that derivatives of bipiperidine can exhibit significant activity against specific enzymes or receptors, which could lead to advancements in understanding disease mechanisms and developing targeted therapies.

Materials Science

In materials science, this compound may contribute to the development of new materials with tailored chemical properties. Its unique molecular structure allows for the exploration of novel applications in polymer science or nanotechnology, where specific interactions at the molecular level can lead to enhanced material performance.

Pharmacological Studies

Recent pharmacological studies have highlighted the potential of bipiperidine derivatives in treating conditions such as cancer and neurological disorders. For example:

- Antitumor Activity : Research has demonstrated that certain bipiperidine derivatives exhibit cytotoxic effects on various cancer cell lines. These studies suggest that the compounds induce apoptosis through specific signaling pathways, making them candidates for further development as anticancer agents.

- Neurological Applications : Other studies have explored the use of bipiperidine derivatives in modulating neurotransmitter systems, indicating potential applications in treating disorders such as depression or anxiety .

Material Properties

Investigations into the material properties of this compound have shown promise in creating advanced materials with specific functionalities. For instance:

- Polymer Composites : The incorporation of this compound into polymer matrices has been studied for enhancing mechanical strength and thermal stability.

- Nanomaterials : Its unique structure allows for potential applications in nanotechnology, where it could be used to create nanoscale devices or sensors with improved sensitivity and specificity .

Mechanism of Action

The mechanism of action of 1’-(3-Chlorobenzoyl)-4-methoxy-1,4’-bipiperidine involves its interaction with molecular targets such as enzymes or receptors. The 3-chlorobenzoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, while the methoxy group can enhance the compound’s solubility and bioavailability. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Bipiperidine Backbone

Table 1: Structural and Functional Comparison of Bipiperidine Derivatives

Key Observations :

- Electron-Withdrawing Groups : The 3-chlorobenzoyl group in the main compound may enhance metabolic stability compared to Pipamperone’s p-fluorobenzoyl group, which is associated with CNS penetration .

- Methoxy vs. Carboxamide : The 4-methoxy group increases lipophilicity, favoring membrane permeability, whereas Pipamperone’s carboxamide improves solubility for parenteral formulations .

- Thiosemicarbazide Derivatives : Compounds like those in exhibit divergent bioactivity (antimicrobial vs. neurological), underscoring the role of the thiosemicarbazide moiety in target specificity .

Research Findings :

- CFTR Modulation : Derivatives like GLPG2737 () utilize 4-methoxy-1,4'-bipiperidine as a structural motif, suggesting the main compound’s utility in correcting CFTR folding defects .

- Antipsychotic Activity : Pipamperone’s fluorobenzoyl-carboxamide structure demonstrates how aromatic substitution (para-fluoro vs. meta-chloro) and functional groups dictate receptor selectivity .

Biological Activity

1'-(3-Chlorobenzoyl)-4-methoxy-1,4'-bipiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its anticancer properties, receptor interactions, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a bipiperidine core substituted with a 3-chlorobenzoyl group and a methoxy group. This structural configuration is crucial for its biological activity, as substituents can significantly influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the bipiperidine class. For instance, derivatives with similar structural motifs have shown promising results against various cancer cell lines.

Case Studies

- In Vitro Studies : Research has indicated that bipiperidine derivatives can exhibit cytotoxic effects on breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism often involves the induction of apoptosis through caspase activation pathways. In one study, a bipiperidine derivative demonstrated a reduction in cell viability by approximately 70% at concentrations around 100 µM .

- Structure-Activity Relationship (SAR) : The presence of specific substituents, such as methoxy and chlorobenzoyl groups, has been shown to enhance the anticancer activity. For example, compounds with methoxy substitutions exhibited improved binding affinity to apoptotic proteins like caspase-8 .

Receptor Interactions

The interaction of this compound with various receptors has been explored, particularly its selectivity towards dopamine receptors.

Dopamine Receptor Agonism

Research indicates that similar compounds can act as selective agonists for dopamine receptors. For instance, a related compound was found to promote β-arrestin translocation and G protein activation specifically at the D3 dopamine receptor while showing minimal activity at D2 receptors . This selectivity is critical for reducing side effects in therapeutic applications targeting neuropsychiatric disorders.

Antimicrobial Activity

While primarily studied for anticancer properties, some bipiperidine derivatives have also shown antimicrobial activity. The hydrophobic nature of these compounds contributes to their ability to disrupt bacterial membranes. In vitro assays demonstrated varying degrees of efficacy against common bacterial strains .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.